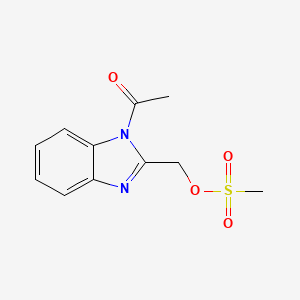
(1-acetyl-1H-benzimidazol-2-yl)methyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-acetyl-1H-benzimidazol-2-yl)methyl methanesulfonate: is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-acetyl-1H-benzimidazol-2-yl)methyl methanesulfonate typically involves the reaction of 1-acetyl-1H-benzimidazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
1-acetyl-1H-benzimidazole+methanesulfonyl chloride→(1-acetyl-1H-benzimidazol-2-yl)methyl methanesulfonate
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: (1-acetyl-1H-benzimidazol-2-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The benzimidazole ring can participate in redox reactions, although specific conditions and reagents are required.
Hydrolysis: In the presence of water or aqueous base, the methanesulfonate ester can hydrolyze to form the corresponding alcohol and methanesulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide can be used under mild to moderate conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzimidazoles with various functional groups.
Oxidation: Products may include oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring or the acetyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1-acetyl-1H-benzimidazol-2-yl)methyl methanesulfonate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of benzimidazole derivatives with biological targets such as enzymes and receptors. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Benzimidazole derivatives are known for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This compound may be explored for its potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of (1-acetyl-1H-benzimidazol-2-yl)methyl methanesulfonate is primarily based on its ability to interact with nucleophiles and participate in substitution reactions. The methanesulfonate group is a good leaving group, which facilitates the formation of new covalent bonds with nucleophiles. Additionally, the benzimidazole ring can interact with various biological targets, potentially inhibiting enzyme activity or binding to receptors.
Vergleich Mit ähnlichen Verbindungen
1-acetyl-1H-benzimidazole: Lacks the methanesulfonate group but shares the benzimidazole core structure.
2-methyl-1H-benzimidazole: Similar core structure with a methyl group at the 2-position instead of the acetyl group.
1H-benzimidazole-2-methanol: Contains a hydroxyl group at the 2-position instead of the methanesulfonate ester.
Uniqueness: (1-acetyl-1H-benzimidazol-2-yl)methyl methanesulfonate is unique due to the presence of both the acetyl and methanesulfonate groups. This combination of functional groups imparts distinct reactivity and potential biological activity compared to other benzimidazole derivatives.
Eigenschaften
CAS-Nummer |
43215-22-1 |
|---|---|
Molekularformel |
C11H12N2O4S |
Molekulargewicht |
268.29 g/mol |
IUPAC-Name |
(1-acetylbenzimidazol-2-yl)methyl methanesulfonate |
InChI |
InChI=1S/C11H12N2O4S/c1-8(14)13-10-6-4-3-5-9(10)12-11(13)7-17-18(2,15)16/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
QBLZURCAHPNDJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C2=CC=CC=C2N=C1COS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


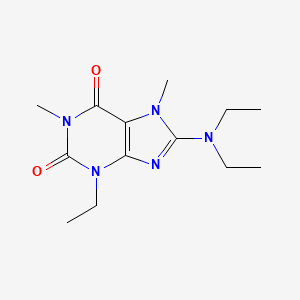
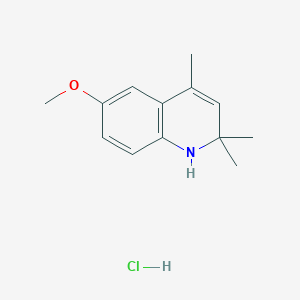




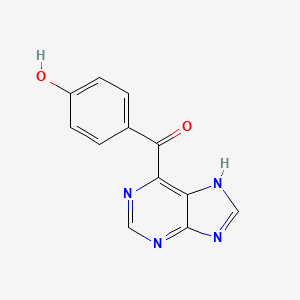
![4-Hydroxy-2,9-dimethyl-1,3,4,6,7,8-hexahydropyrido[3,4-b]indol-5-one](/img/structure/B14004510.png)


![3-{3-[(Dibenzylamino)methyl]-4-hydroxyphenyl}-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14004521.png)
![2-[4-(Diethoxyphosphorylmethyl)phenyl]-1,3-benzoxazole](/img/structure/B14004524.png)
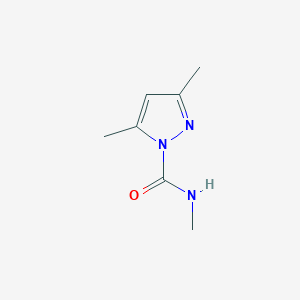
![3-fluoro-N-[(Z)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B14004544.png)
